molecular formula C12H11FN2O4S2 B5838938 N-(2-fluorophenyl)benzene-1,4-disulfonamide

N-(2-fluorophenyl)benzene-1,4-disulfonamide

Cat. No.: B5838938
M. Wt: 330.4 g/mol
InChI Key: NDMIRGASZIOYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)benzene-1,4-disulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antiviral, antitubercular, and anticancer properties

Mechanism of Action

Target of Action

N-(2-fluorophenyl)benzene-1,4-disulfonamide, also known as N-(2-fluorophenyl)-1,4-benzenedisulfonamide, is a complex compound with potential therapeutic applications. Similar compounds, such as benzene-1,4-disulfonamides, have been reported to inhibit oxidative phosphorylation (oxphos), a key metabolic pathway in cells .

Mode of Action

The exact mode of action of this compound remains to be fully elucidated. It’s suggested that similar compounds inhibit the function of complex i, a key component of the oxphos pathway . This inhibition results in a decrease in adenosine triphosphate (ATP) production, which can lead to significant cytotoxicity .

Biochemical Pathways

The compound is believed to affect the OXPHOS pathway, which is crucial for aerobic metabolism . By inhibiting complex I, the compound disrupts the normal flow of electrons within the mitochondria, leading to a decrease in ATP production . This can have downstream effects on numerous cellular processes that rely on ATP for energy.

Result of Action

The inhibition of ATP production by this compound can lead to significant cytotoxicity . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain cancers that are dependent on aerobic metabolism .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound was discovered in a phenotypic screen selective for cytotoxicity in a galactose-containing medium . This suggests that the compound’s action may be influenced by the presence of certain sugars in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)benzene-1,4-disulfonamide typically involves the reaction of 2-fluoroaniline with benzene-1,4-disulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)benzene-1,4-disulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

N-(2-fluorophenyl)benzene-1,4-disulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)benzene-1,4-disulfonamide
  • N-(2-bromophenyl)benzene-1,4-disulfonamide
  • N-(2-methylphenyl)benzene-1,4-disulfonamide

Uniqueness

N-(2-fluorophenyl)benzene-1,4-disulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-N-(2-fluorophenyl)benzene-1,4-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O4S2/c13-11-3-1-2-4-12(11)15-21(18,19)10-7-5-9(6-8-10)20(14,16)17/h1-8,15H,(H2,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMIRGASZIOYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.